molecular formula C8H15NO2 B1528940 Ethyl 2-aminohex-5-enoate CAS No. 360059-80-9

Ethyl 2-aminohex-5-enoate

Cat. No.: B1528940
CAS No.: 360059-80-9
M. Wt: 157.21 g/mol
InChI Key: LIQJLTLJINLIAF-UHFFFAOYSA-N
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Description

Ethyl 2-aminohex-5-enoate is an organic compound with the molecular formula C8H15NO2 It is a derivative of hexenoic acid, featuring an amino group at the second carbon and an ethyl ester group at the terminal end

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-aminohex-5-enoate can be synthesized through several methods. One common approach involves the reaction of 5-hexenoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl 5-hexenoate is then subjected to aminolysis using ammonia or an amine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves large-scale esterification and aminolysis processes. The reaction conditions are optimized to maximize yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-aminohex-5-enoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The double bond in the hexenoate chain can be reduced to form ethyl 2-aminohexanoate.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Ethyl 2-aminohexanoate.

    Substitution: Various substituted aminohexenoates depending on the reagents used.

Scientific Research Applications

Ethyl 2-aminohex-5-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism

Properties

IUPAC Name

ethyl 2-aminohex-5-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-5-6-7(9)8(10)11-4-2/h3,7H,1,4-6,9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQJLTLJINLIAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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